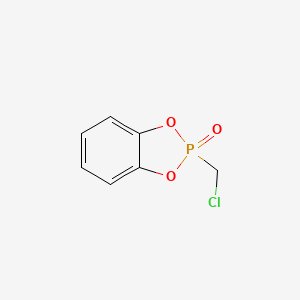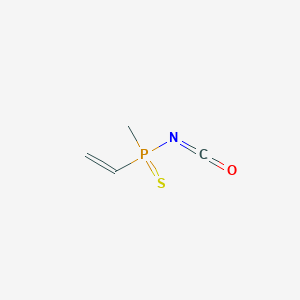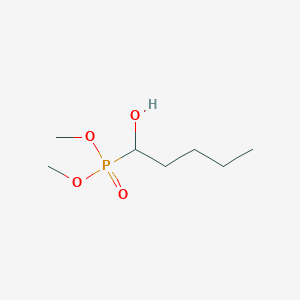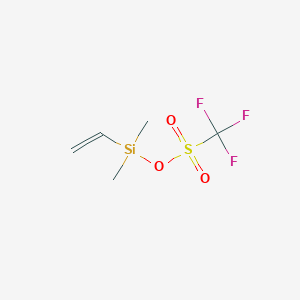
2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is an organophosphorus compound that features a benzodioxaphosphol ring with a chloromethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of a benzodioxaphosphol precursor with chloromethylating agents. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds through the formation of an intermediate benzyl alcohol, which is then converted to the chloromethyl derivative under the reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield the corresponding hydroxymethyl derivative.
Applications De Recherche Scientifique
2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethylbenzene: Similar in structure but lacks the phosphorus-containing ring.
Benzodioxaphosphol Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to the presence of both a chloromethyl group and a benzodioxaphosphol ring.
Propriétés
| 110606-89-8 | |
Formule moléculaire |
C7H6ClO3P |
Poids moléculaire |
204.55 g/mol |
Nom IUPAC |
2-(chloromethyl)-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C7H6ClO3P/c8-5-12(9)10-6-3-1-2-4-7(6)11-12/h1-4H,5H2 |
Clé InChI |
LPGUWDLCADXORS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OP(=O)(O2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)

![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)
